molecular formula C30H21BrN2O6 B11084265 3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid

3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid

Cat. No.: B11084265
M. Wt: 585.4 g/mol
InChI Key: YZQCYGRFKAWMFA-FYJGNVAPSA-N
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Description

3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The exact synthetic route may vary, but it generally includes the following steps:

    Formation of the brominated phenyl intermediate: This step involves the bromination of a suitable phenyl precursor using bromine or a brominating agent.

    Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.

    Attachment of the naphthalene moiety: This step involves the esterification of the phenyl intermediate with a naphthalene carboxylic acid derivative.

    Formation of the cyanoprop-2-enoyl group: This step involves the condensation of the intermediate with a suitable cyanoprop-2-enoyl precursor.

    Final coupling reaction: The final step involves the coupling of the intermediate with benzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of biological pathways and interactions due to its unique structure and functional groups.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves:

    Binding to target proteins or enzymes: The compound may bind to specific proteins or enzymes, altering their activity and function.

    Modulation of signaling pathways: The compound may affect various signaling pathways within cells, leading to changes in cellular behavior and responses.

    Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis or cell cycle arrest, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H21BrN2O6

Molecular Weight

585.4 g/mol

IUPAC Name

3-[[(E)-3-[3-bromo-5-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C30H21BrN2O6/c1-2-38-26-15-18(13-21(17-32)28(34)33-22-10-5-9-20(16-22)29(35)36)14-25(31)27(26)39-30(37)24-12-6-8-19-7-3-4-11-23(19)24/h3-16H,2H2,1H3,(H,33,34)(H,35,36)/b21-13+

InChI Key

YZQCYGRFKAWMFA-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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